CSE Selectivity: Propargylglycine vs. β-Cyanoalanine and Aminooxyacetic Acid in Recombinant Human Enzyme Assays
In a head-to-head comparison using purified recombinant human CSE and CBS, propargylglycine (PAG, synonymous with 2-amino-3-butynoic acid) inhibited CSE with an IC₅₀ of 40 ± 8 μM and exhibited no significant inhibition of CBS [1]. By contrast, the frequently used alternative β-cyanoalanine (BCA) was approximately 2.9-fold more potent against CSE (IC₅₀ 14 ± 0.2 μM), while aminooxyacetic acid (AOAA)—often misapplied as a selective CBS inhibitor—was actually 7.7-fold more potent against CSE (IC₅₀ 1.1 ± 0.1 μM) than against CBS (IC₅₀ 8.5 ± 0.7 μM), demonstrating its lack of selectivity [1]. This establishes PAG as a moderately potent yet CSE-selective tool compound whose value lies in selectivity rather than raw potency.
| Evidence Dimension | IC₅₀ for CSE inhibition and selectivity vs. CBS |
|---|---|
| Target Compound Data | IC₅₀ (CSE) = 40 ± 8 μM; no significant CBS inhibition |
| Comparator Or Baseline | BCA: IC₅₀ (CSE) = 14 ± 0.2 μM; AOAA: IC₅₀ (CSE) = 1.1 ± 0.1 μM, IC₅₀ (CBS) = 8.5 ± 0.7 μM |
| Quantified Difference | PAG is ~2.9-fold less potent than BCA against CSE but is CSE-selective; AOAA is non-selective (CSE:CBS ratio ≈ 0.13) |
| Conditions | Purified recombinant human CSE and CBS expressed as GSH-S-transferase fusion proteins in E. coli; activity measured via methylene blue method |
Why This Matters
For H₂S signaling research requiring CSE-specific inhibition without CBS confounding, PAG provides a validated selectivity profile that AOAA cannot deliver, directly impacting experimental interpretability and procurement decisions.
- [1] Asimakopoulou A, Panopoulos P, Chasapis CT, Coletta C, Zhou Z, Cirino G, Giannis A, Szabo C, Spyroulias GA, Papapetropoulos A. Selectivity of commonly used pharmacological inhibitors for cystathionine β synthase (CBS) and cystathionine γ lyase (CSE). Br J Pharmacol. 2013 Jun;169(4):922-32. doi: 10.1111/bph.12171. PMID: 23488457. View Source
